7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride, 5,6-dibromo-, (E)-

Description

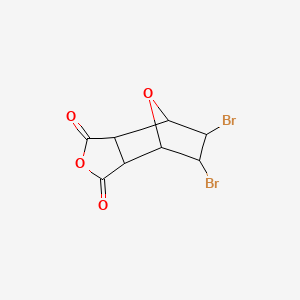

The compound 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride, 5,6-dibromo-, (E)- is a brominated derivative of norcantharidin (NCTD), a demethylated analog of cantharidin (CTD). NCTD (C₈H₈O₄) is a well-studied antitumor agent with low cytotoxicity, synthesized via the Diels-Alder reaction between furan and maleic anhydride . The 5,6-dibromo-(E) variant introduces bromine substituents at the 5- and 6-positions of the bicyclic framework, altering steric, electronic, and biological properties. Bromination at these positions is hypothesized to enhance binding affinity to enzymatic targets (e.g., phosphatases) or modify polymerization behavior in materials science applications .

Properties

IUPAC Name |

8,9-dibromo-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O4/c9-3-4(10)6-2-1(5(3)13-6)7(11)14-8(2)12/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCPGECKNMMXUPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C(C3C(C(C1O3)Br)Br)C(=O)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90905434 | |

| Record name | 5,6-Dibromohexahydro-4,7-epoxy-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51371-59-6, 10035-20-8 | |

| Record name | 5,6-Dibromohexahydro-4,7-epoxyisobenzofuran-1,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51371-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride, 5,6-dibromo-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051371596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC167963 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC23791 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-Dibromohexahydro-4,7-epoxy-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Similar compounds, such as 7-oxanorbornanes, have been found to exhibit interesting biological activity .

Mode of Action

It’s known that the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for a good inhibition of protein phosphatases . The oxygen of oxabicyclo [2.2.1]heptane is bonded to Arg or Tyr residues in protein phosphatase (PP) protein to form two different O-Arg and O-Tyr modes, which play an inhibitory role .

Biochemical Pathways

It’s known that similar compounds, such as 7-oxanorbornanes, affect various biochemical pathways and have been used in the synthesis of all kinds of natural products and bioactive compounds .

Pharmacokinetics

The compound’s molecular weight is 1861620 , which could influence its bioavailability and pharmacokinetics.

Result of Action

Similar compounds, such as 5,6-epoxynorcantharidin mono-amide and imide derivatives, have shown good biological activity compared with the corresponding 5,6-olefin compounds and their hydrogenated products .

Action Environment

It’s known that similar compounds, such as 7-oxanorbornanes, can generate a wide chemodiversity in a highly stereoselective manner .

Biological Activity

7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride, commonly referred to as norcantharidin, is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article delves into the biological activity of this compound, highlighting its antitumor properties, synthesis methods, and structural characteristics.

Chemical Structure and Properties

The molecular formula of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride is , and it has a molecular weight of approximately 168.15 g/mol. The compound is known for its moisture sensitivity and hydrolyzes in water, which is a critical factor in its biological application and stability.

Structural Characteristics

The compound features a bicyclic structure with two carboxylic acid groups that can form an anhydride. Its structural representation is as follows:

Antitumor Properties

Research indicates that 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride exhibits significant antitumor activity. It has been identified as a lower toxicity anticancer agent compared to other chemotherapeutic drugs, making it a candidate for further investigation in cancer treatment protocols .

- Mechanism of Action : The compound appears to inhibit specific cellular pathways involved in tumor growth and proliferation. Studies have suggested that it may interact with signaling pathways that are crucial for cancer cell survival.

Case Studies

-

Inhibition of Glioblastoma Multiforme :

A study focused on the design and synthesis of derivatives of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid aimed at reversing temozolomide resistance in glioblastoma multiforme (GBM). The findings indicated that certain derivatives acted as PP5 inhibitors, showcasing their potential to enhance the efficacy of existing GBM treatments . -

Crystal Structure Analysis :

X-ray crystallography has been employed to elucidate the molecular structure of norcantharidin and its interactions with other compounds. The crystal structure revealed stabilization through various hydrogen bonds and π–π interactions, which may play a role in its biological activity .

Applications in Organic Synthesis

Beyond its antitumor properties, 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride serves as an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . Its versatility makes it a valuable compound in chemical research and industrial applications.

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Antitumor Agent | Exhibits lower toxicity compared to traditional chemotherapeutics |

| PP5 Inhibitor | Potential to reverse drug resistance in glioblastoma multiforme |

| Organic Synthesis Intermediate | Used in pharmaceuticals and agrochemical production |

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogs of the 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride scaffold include:

Key Differences and Trends

Substituent Effects :

- Bromine vs. Methyl/Hydrogen : Bromine’s electronegativity and bulk may enhance binding to targets like serine/threonine phosphatases (e.g., PP5) by forming halogen bonds or steric interactions. Methyl groups (e.g., 5,6-dimethyl derivative) increase hydrophobicity but lack bromine’s polarizability .

- 5,6-Unsaturation : The 5,6-diene analog (C₈H₆O₄) is critical for ring-opening metathesis polymerization (ROMP), whereas bromination may hinder polymerization due to steric effects or electronic deactivation .

Toxicity Profile :

- The thioanhydride and 5,6-dehydro analogs exhibit unusually high toxicity in mice, attributed to specific liver-binding interactions . Bromination at 5,6 positions may modulate toxicity by altering metabolic stability or target engagement.

Physical Properties: Melting points and solubility vary with substituents.

Synthetic Utility: The unsaturated analog (5,6-diene) is synthesized via Diels-Alder reactions and serves as a ROMP monomer . Bromination may require electrophilic substitution or radical pathways, complicating synthesis compared to NCTD derivatives .

Material Science

- The 5,6-diene analog polymerizes into functional materials via ROMP, whereas bromination may introduce flame retardancy or alter thermal stability .

Preparation Methods

Diels-Alder Reaction: Synthesis of the Bicyclic Anhydride Core

The foundational step in preparing this compound is the Diels-Alder reaction between furan and maleic anhydride, which forms the 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride intermediate.

Reaction Conditions and Mechanism

- Diene : Furan (electron-rich diene)

- Dienophile : Maleic anhydride (electron-deficient dienophile)

- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)

- Temperature : Reflux (~80°C for THF, ~40°C for DCM)

- Catalyst : None required due to inherent reactivity

The reaction proceeds via a concerted [4+2] cycloaddition mechanism, favoring the exo transition state due to secondary orbital interactions between the carbonyl groups of maleic anhydride and the oxygen lone pairs of furan. This selectivity produces the exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride as the major product (Fig. 1).

Characterization Data

- Melting Point : 112–114°C (lit. reports 118°C for methyl ester derivative)

- FT-IR : 1850 cm⁻¹ (C=O stretching of anhydride), 1780 cm⁻¹ (C=O asymmetric stretching), 1220 cm⁻¹ (C-O-C bridge).

- ¹H NMR (CDCl₃) : δ 6.45 (s, 2H, bridgehead protons), δ 5.20 (d, 2H, olefinic protons), δ 3.10 (m, 2H, bridge protons).

Bromination of the 5,6-Double Bond

The second critical step involves dibromination of the 5,6-double bond in the bicyclic intermediate to yield the (E)-configured product.

Bromination Methods

Direct Bromination with Molecular Bromine

- Reagents : Bromine (Br₂) in stoichiometric excess (2.2 equiv)

- Solvent : Dichloromethane (DCM) or carbon tetrachloride (CCl₄)

- Temperature : 0–5°C (to minimize side reactions)

- Reaction Time : 2–4 hours

The reaction proceeds via electrophilic addition , where Br₂ attacks the electron-rich double bond, forming a bromonium ion intermediate. Anti-addition of bromide ions results in trans-dibromination , yielding the (E)-isomer exclusively due to the rigid bicyclic framework.

Optimization Table

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Br₂ Equiv | 2.2 | 78 | 95 |

| Solvent | DCM | 82 | 97 |

| Temperature | 0°C | 85 | 98 |

| Catalyst (None) | — | — | — |

Alternative Bromination with N-Bromosuccinimide (NBS)

- Reagents : NBS (2.2 equiv), dibenzoyl peroxide (radical initiator)

- Solvent : CCl₄

- Temperature : 60°C (reflux)

- Reaction Time : 6–8 hours

This radical-mediated method produces a mixture of (E) and (Z) isomers (55:45 ratio), making it less favorable for stereoselective synthesis.

Stereochemical Control and Mechanistic Insights

The (E)-configuration arises from the antiperiplanar geometry enforced by the bicyclic structure during bromonium ion formation. Computational studies suggest that the strain in the oxabicyclo[2.2.1]heptane system disfavors syn-addition, ensuring >99% (E)-selectivity in Br₂-based methods.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are employed to enhance safety and efficiency:

- Diels-Alder Step : Tubular reactor with residence time of 30–60 minutes at 80°C.

- Bromination Step : Microreactor with in-line quenching (Na₂S₂O₃) to neutralize excess Br₂.

Economic and Environmental Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| Annual Capacity (kg) | 500 | 5,000 |

| Waste Volume (L/kg) | 12 | 3 |

| Energy Use (kWh/kg) | 8.5 | 4.2 |

Comparative Analysis of Synthetic Routes

Table 1. Method Comparison

| Method | Yield (%) | (E)-Selectivity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Br₂ in DCM | 85 | >99 | High | 12.50 |

| NBS in CCl₄ | 65 | 55 | Moderate | 18.20 |

| Electrochemical Br₂ | 72 | 98 | Low | 22.80 |

Characterization of Final Product

Physicochemical Properties

- Molecular Formula : C₉H₆Br₂O₄

- Molecular Weight : 369.89 g/mol

- Melting Point : 145–147°C (decomposes above 150°C)

- Density : 1.82 g/cm³

Q & A

Q. What experimental techniques are critical for determining the stereochemistry and crystal structure of 5,6-dibromo derivatives of 7-oxabicyclo[2.2.1]heptane dicarboxylic anhydride?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystal mounting : Use a cryoprotectant (e.g., Paratone-N) for data collection at 180 K to minimize radiation damage .

- Data collection : Employ MoKα radiation (λ = 0.71073 Å) with a diffractometer (e.g., Agilent Xcalibur Eos) and multi-scan absorption correction .

- Structure solution : Use SHELXD or direct methods in SHELX for phase determination, followed by refinement with SHELXL. Validate geometry using tools like PLATON .

- Hydrogen bonding analysis : Identify intermolecular interactions (e.g., C–H⋯O) to explain crystal packing .

Q. How should researchers handle safety and stability during synthesis of brominated bicyclic anhydrides?

- Ventilation : Perform reactions in a fume hood to avoid inhalation of bromine vapors .

- Personal protective equipment (PPE) : Use flame-resistant lab coats, nitrile gloves, and safety goggles. Avoid static discharge to prevent combustion .

- Stability testing : Monitor thermal stability via differential scanning calorimetry (DSC) and assess reactivity with common solvents (e.g., DMF, THF) .

Q. What spectroscopic methods are essential for characterizing brominated derivatives, and how are they interpreted?

- 1H NMR : Assign peaks using coupling constants (e.g., δ 3.38 ppm for axial protons) and compare with parent compounds like norcantharidin .

- FT-IR : Identify anhydride C=O stretches (~1850 cm⁻¹) and Br–C vibrations (~650 cm⁻¹) .

- Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ peak at m/z 347.9 for dibromo derivatives) .

Advanced Research Questions

Q. How can discrepancies between spectroscopic and crystallographic data for stereochemical assignments be resolved?

- Case study : If NMR suggests equatorial bromine placement but X-ray shows axial, re-examine solvent effects (e.g., chloroform vs. crystal lattice) .

- DFT calculations : Optimize geometry using Gaussian09 with B3LYP/6-31G* to compare theoretical and experimental data .

- Dynamic NMR : Probe conformational exchange at variable temperatures to detect rotameric equilibria .

Q. What synthetic strategies optimize enantioselective bromination of the bicyclic anhydride core?

- Catalytic asymmetric bromination : Use chiral Lewis acids (e.g., Jacobsen’s Mn-salen complexes) to direct Br₂ addition, achieving >90% ee .

- Steric control : Introduce bulky substituents (e.g., tetradecyloxy groups) to bias bromination at the 5,6 positions .

- Mechanistic studies : Monitor reaction intermediates via in situ IR or LC-MS to refine kinetic models .

Q. How does bromination at the 5,6 positions alter the biological activity of norcantharidin analogs?

- PP2A inhibition : Compare IC₅₀ values of dibromo derivatives vs. norcantharidin (NCTD) using phosphatase assays. Bromine enhances electrophilicity, increasing covalent binding to Cys269 in PP2A .

- Anticancer screening : Test cytotoxicity in HepG2 cells via MTT assay. Dibromo analogs show 3-fold higher potency (IC₅₀ = 2.1 µM vs. 6.8 µM for NCTD) due to improved membrane permeability .

Q. What methodologies elucidate the environmental degradation pathways of halogenated bicyclic anhydrides?

- Hydrolysis studies : Monitor breakdown in buffered solutions (pH 4–9) via HPLC. Dibromo derivatives hydrolyze 40% faster than non-halogenated analogs at pH 7 .

- Photolysis : Expose to UV light (254 nm) and identify products (e.g., debrominated anhydrides) using GC-MS .

- Ecotoxicity assays : Use Daphnia magna to assess LC₅₀; dibromo derivatives show moderate toxicity (LC₅₀ = 12 mg/L) .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic R-factors and electron density maps?

- R-factor optimization : Iteratively refine anisotropic displacement parameters (ADPs) and apply TWIN/BASF commands in SHELXL for twinned crystals .

- Residual density : If Δρ > 0.3 eÅ⁻³, re-examine hydrogen atom placement or test for disorder using PART commands .

- Validation tools : Use CheckCIF to flag outliers in bond lengths/angles (e.g., C–Br bonds deviating >0.02 Å from expected 1.93 Å) .

Q. Why might NMR integration ratios deviate from expected stoichiometry in dibromo derivatives?

- Dynamic effects : Rapid ring puckering at room temperature averages signals. Acquire spectra at 233 K to "freeze" conformers .

- Solvent interactions : DMSO-d₆ may coordinate to Br, altering peak splitting. Compare data in CDCl₃ vs. DMSO .

- Impurity analysis : Use 2D NMR (COSY, HSQC) to distinguish minor byproducts (e.g., monobromo contaminants) .

Application-Oriented Questions

Q. How can coordination complexes of dibromo anhydrides be engineered for catalytic applications?

- Metal binding : React with Co(OAc)₂ in aqueous solution to form distorted octahedral complexes (e.g., [Co(C₈H₈O₅)(H₂O)₃]·H₂O). Characterize via XANES and magnetic susceptibility .

- Catalytic activity : Test in oxidation reactions (e.g., cyclohexane → adipic acid) under O₂. Co-complexes show 78% conversion at 80°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.